molecular formula C4H12ClNS B6618726 (2R)-1-(methylsulfanyl)propan-2-amine hydrochloride CAS No. 927663-49-8

(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride

Cat. No. B6618726
M. Wt: 141.66 g/mol
InChI Key: BODNRDNBUKVYSE-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Methylsulfanyl)propan-2-amine hydrochloride, also known as (2R)-1-methylsulfanylpropane-2-amine hydrochloride and abbreviated as (2R)-MSH-HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring hormone, melanocyte-stimulating hormone (MSH), and is used in a variety of biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-1-(methylsulfanyl)propan-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.

Starting Materials
2-bromo-1-(methylsulfanyl)propane, Ammonia, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ethe

Reaction
Step 1: Preparation of 2-bromo-1-(methylsulfanyl)propane by reacting 2-bromopropane with sodium methylsulfide in methanol., Step 2: Conversion of 2-bromo-1-(methylsulfanyl)propane to 1-(methylsulfanyl)propan-2-amine by reacting with ammonia in diethyl ether., Step 3: Formation of (2R)-1-(methylsulfanyl)propan-2-amine hydrochloride by reacting 1-(methylsulfanyl)propan-2-amine with hydrochloric acid in methanol.

Scientific Research Applications

(2R)-MSH-HCl has a number of applications in scientific research. It has been used in the study of cell signaling pathways, as it can act as a receptor agonist and can be used to study the effects of MSH on cell behavior. Additionally, (2R)-MSH-HCl has been used to study the effects of MSH on the endocrine system, as well as its role in regulating body weight and appetite. It has also been used in studies of the immune system, as it can act as an immunomodulator and can be used to study the effects of MSH on the immune system.

Mechanism Of Action

The mechanism of action of (2R)-MSH-HCl is not well understood. However, it is believed to act as a receptor agonist, and is thought to bind to the melanocortin-4 receptor (MC4R) and activate it. This activation of the MC4R can then lead to a variety of biochemical and physiological effects, such as the regulation of body weight and appetite, as well as the modulation of the immune system.

Biochemical And Physiological Effects

(2R)-MSH-HCl has a variety of biochemical and physiological effects. It has been shown to regulate body weight and appetite, as well as modulate the immune system. Additionally, (2R)-MSH-HCl has been shown to have anti-inflammatory effects, and can be used to treat a variety of inflammatory conditions. It has also been shown to have anti-cancer effects, and can be used to treat a variety of cancers.

Advantages And Limitations For Lab Experiments

(2R)-MSH-HCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available in a variety of concentrations. Additionally, it is very stable, and can be stored for long periods of time without degradation. However, (2R)-MSH-HCl does have some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be used at high concentrations to be effective.

Future Directions

There are a number of potential future directions for (2R)-MSH-HCl research. One potential direction is to further study the effects of (2R)-MSH-HCl on the endocrine system. Additionally, further research could be done to study the effects of (2R)-MSH-HCl on the immune system, as well as its anti-inflammatory and anti-cancer effects. Another potential direction is to develop new methods of synthesizing (2R)-MSH-HCl, as well as new formulations that can be used in laboratory experiments. Finally, further research could be done to develop new uses for (2R)-MSH-HCl in scientific research.

properties

IUPAC Name

(2R)-1-methylsulfanylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODNRDNBUKVYSE-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.